molecular formula C18H16ClN3O2S B2711875 5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine CAS No. 339097-54-0

5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine

Cat. No. B2711875
CAS RN: 339097-54-0
M. Wt: 373.86
InChI Key: JYGQNEDLFSORGG-UHFFFAOYSA-N
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Description

The compound “5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring are a benzenesulfonyl group, a 4-chlorophenyl group, and a dimethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrimidine and phenyl rings suggests that the compound may have planar regions. The sulfonyl, chlorophenyl, and dimethylamine groups attached to the pyrimidine ring would contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups might make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Biological Screening

  • A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which included compounds structurally similar to the one . These compounds were tested for biological potential against Gram-negative & Gram-positive bacteria and for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Structural and Molecular-Electronic Studies

  • Rublova et al. (2017) synthesized two new structural isomers related to the compound and analyzed their molecular-electronic structure and kinetics. These studies contribute to understanding the stereo-chemical characteristics and potential applications of similar molecules (Rublova et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling such a compound would likely require standard safety precautions for dealing with chemicals, including the use of personal protective equipment .

Mechanism of Action

    Benzenesulfonyl compounds

    Benzenesulfonyl chlorides are used as reagents in palladium-catalyzed direct arylations of thiophenes . This suggests that “5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine” might interact with thiophene derivatives in its mode of action.

    Boronic acids and their esters

    These compounds are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . These compounds are only marginally stable in water , which might affect the bioavailability and stability of “5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine”.

    Protodeboronation of pinacol boronic esters

    This is a valuable but underdeveloped transformation in organic synthesis . If “5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine” undergoes similar transformations, it might affect various biochemical pathways.

properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(25(23,24)15-6-4-3-5-7-15)17(21-18)13-8-10-14(19)11-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQNEDLFSORGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzenesulfonyl)-4-(4-chlorophenyl)-N,N-dimethylpyrimidin-2-amine

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